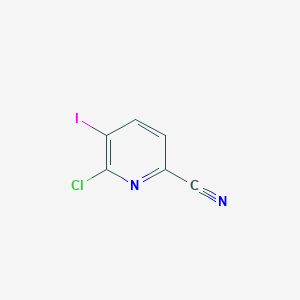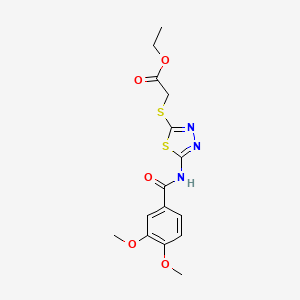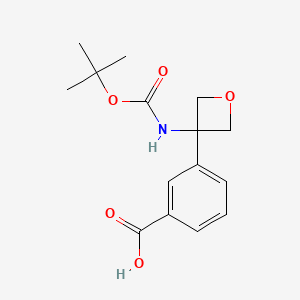![molecular formula C19H18F3N3O3S B2860978 N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide CAS No. 478248-22-5](/img/structure/B2860978.png)
N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide is an intriguing compound with a complex structure that combines sulfonyl, piperidine, and trifluoromethyl groups. The presence of these groups suggests potential activity in various chemical reactions and applications in scientific research.
Mecanismo De Acción
Target of Action
The primary target of this compound is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3 , which promotes tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a conflicting role in tumor cells, especially in hepatic liver cancer cells . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of the expression of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Action Environment
The action, efficacy, and stability of the compound are likely influenced by environmental factors such as the hypoxic conditions often found in tumor cells . The compound’s efficacy may be enhanced in such environments due to the role of HIF-1 in adapting to hypoxic conditions .
Métodos De Preparación
The synthesis of N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide typically involves a multistep process, starting with the preparation of individual fragments, followed by their strategic assembly. One common synthetic route begins with the formation of a piperidine derivative through a reaction involving phenylsulfonyl chloride and piperidine. The piperidine derivative then undergoes further reaction with 3-(trifluoromethyl)benzaldehyde to form the desired hydrazide compound. Industrial production may involve optimizations to maximize yield and efficiency, though specific conditions can vary depending on the scale and desired purity.
Análisis De Reacciones Químicas
N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide participates in various chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially converting sulfonyl groups to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of the piperidine ring or the carbonyl groups can be achieved using reagents such as lithium aluminum hydride.
Substitution: : Halogenation, nitration, or other substitution reactions can occur, especially on the phenyl ring. Reagents for these reactions include bromine or sulfuric acid.
Hydrolysis: : Acidic or basic hydrolysis may decompose the compound into its constituent fragments.
Aplicaciones Científicas De Investigación
In the realm of scientific research, N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide has garnered attention for:
Chemistry: : Its structural motifs are useful in organic synthesis, particularly in the creation of complex molecules for medicinal chemistry.
Biology: : The compound's potential biological activity could be explored in enzyme inhibition or receptor binding studies.
Medicine: : While not necessarily a drug itself, it may serve as a lead compound for drug discovery, particularly due to its unique chemical features.
Comparación Con Compuestos Similares
When compared to other compounds, N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide stands out due to its unique combination of functional groups:
Similar Compounds: : Analogous compounds might include other sulfonyl or piperidine derivatives like phenylsulfonylpiperidine or trifluoromethylbenzenes.
Uniqueness: : The combination of phenylsulfonyl and trifluoromethyl groups in a single molecule provides unique reactivity and potential biological activities not commonly found in simpler molecules.
This overview encapsulates the key aspects of this compound, highlighting its complex structure and diverse applications
Propiedades
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c20-19(21,22)15-6-4-5-14(13-15)18(26)24-23-16-9-11-25(12-10-16)29(27,28)17-7-2-1-3-8-17/h1-8,13H,9-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQKTZJDSGRJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (5R,6S)-6-aminospiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B2860895.png)

![(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2860899.png)

![4-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2860903.png)


![13-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16)-tetraen-15-one](/img/structure/B2860906.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide](/img/structure/B2860907.png)
![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)
![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860914.png)
![3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2860916.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2860918.png)
